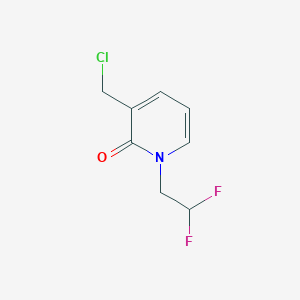
3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones This compound is characterized by the presence of a chloromethyl group at the third position, a difluoroethyl group at the first position, and a pyridinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2(1H)-one typically involves the chloromethylation of a pyridinone precursor followed by the introduction of the difluoroethyl group. The reaction conditions often require the use of chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like triethylamine. The difluoroethyl group can be introduced using difluoroethylating agents under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Addition Reactions: The difluoroethyl group can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinones, while oxidation and reduction can produce oxides or reduced derivatives, respectively.
科学研究应用
3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The difluoroethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
相似化合物的比较
Similar Compounds
- 3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2-yl
- 3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2-amine
- 3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2-carboxylic acid
Uniqueness
3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2(1H)-one is unique due to the combination of its chloromethyl and difluoroethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H8ClF2NO |
|---|---|
分子量 |
207.60 g/mol |
IUPAC 名称 |
3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2-one |
InChI |
InChI=1S/C8H8ClF2NO/c9-4-6-2-1-3-12(8(6)13)5-7(10)11/h1-3,7H,4-5H2 |
InChI 键 |
QOZFSRFPLPMEQU-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=O)C(=C1)CCl)CC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


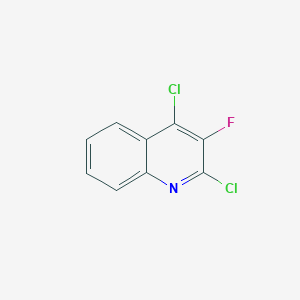
![10,16-bis(2,6-dimethoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14887158.png)
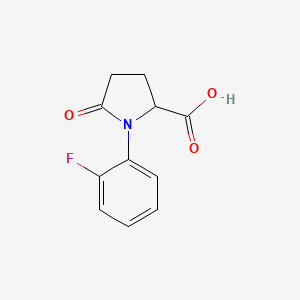

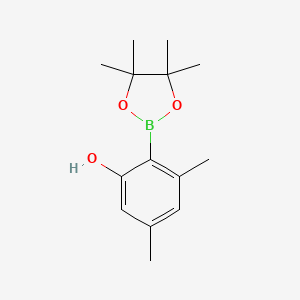
![n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14887186.png)

![8-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14887200.png)
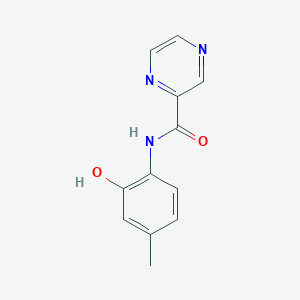
![8-Bromo-7-ethylimidazo[1,2-a]pyridine](/img/structure/B14887217.png)
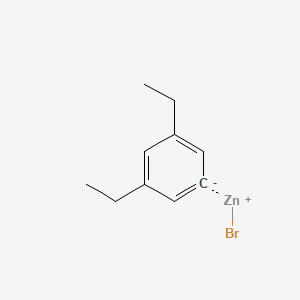
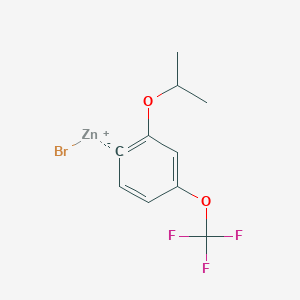

![N-[2-oxo-2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14887228.png)
